(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
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Overview
Description
(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide, also known as this compound, is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Acrylamide Research and Applications
Acrylamide, chemically related to acrylamides like "(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide," has been extensively studied for its formation and degradation in food products, especially in high-carbohydrate heat-treated foods. Research by Keramat et al. (2011) emphasizes the health risks associated with acrylamide exposure, including neurotoxicity and carcinogenicity, and outlines factors that influence its formation in bakery products. The study offers guidelines for reducing acrylamide levels in baked goods, highlighting the significance of understanding chemical reactions and conditions that affect its presence in food (Keramat et al., 2011).
Environmental Fate of Brominated Compounds
Brominated flame retardants (BFRs) have been the subject of environmental research due to their persistence and potential health risks. Zuiderveen et al. (2020) provide a critical review of the occurrence of novel brominated flame retardants in various matrices, including indoor air, dust, consumer goods, and food. This review discusses the increasing application of NBFRs, their environmental fate, and the need for more research on their occurrence and toxicity. The high concentrations of certain NBFRs reported raise concerns about their environmental impact and human exposure (Zuiderveen et al., 2020).
Coordination Chemistry and Applications
The coordination chemistry of acrylamide compounds, which includes structures similar to "this compound," has been reviewed by Girma et al. (2005). This review explores the coordination modes of acrylamide with transition metals, emphasizing the potential for acrylamide and related compounds to act as ligands in complex formations. These interactions are crucial for understanding the reactivity and application of such compounds in biological systems and potentially in the development of new materials or catalytic processes (Girma et al., 2005).
Mechanism of Action
Target of Action
It is known that similar compounds function as inhibitors by binding to specific target proteins, thereby interfering with their normal function .
Mode of Action
The compound exerts its mechanism of action by binding to these target proteins. This interaction disrupts the normal function of the proteins, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Their inhibitory properties make them useful for studying the specific pathways and processes affected by their mechanism of action .
Result of Action
It is known that similar compounds can have significant effects on the molecular and cellular level, often leading to observable changes in the overall state of the system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide. For instance, it is known that similar compounds can oxidize readily in air to form unstable peroxides that may explode spontaneously . Therefore, the storage and handling conditions of the compound can greatly affect its stability and efficacy.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-ethoxyprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-15-8-7-11(14)13-10-5-3-9(12)4-6-10/h3-8H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIWJXDWZVDVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)NC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695656 |
Source
|
Record name | N-(4-Bromophenyl)-3-ethoxyprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327058-51-5 |
Source
|
Record name | N-(4-Bromophenyl)-3-ethoxyprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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